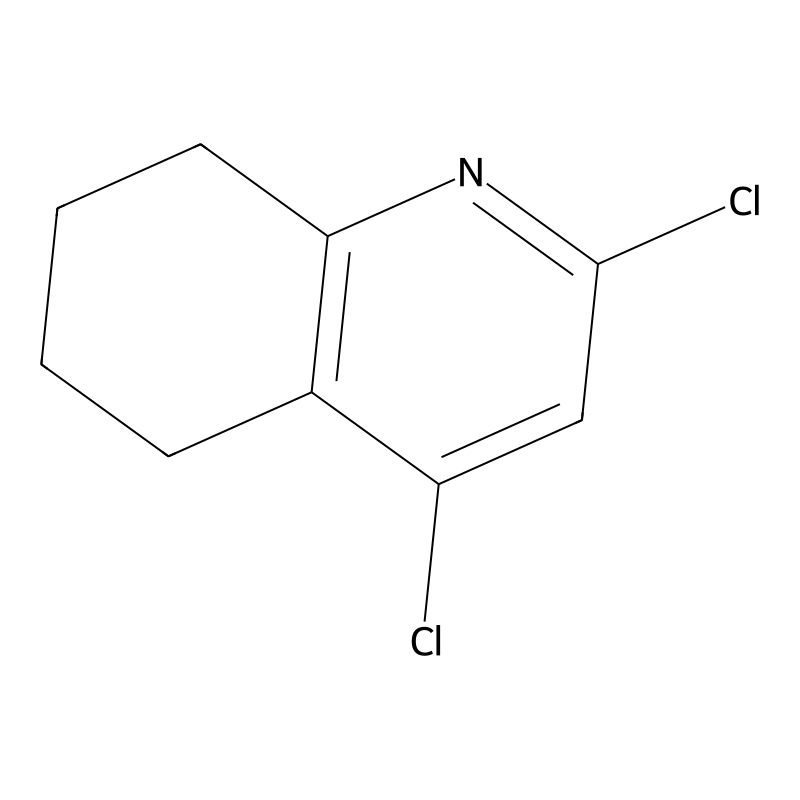

2,4-Dichloro-5,6,7,8-tetrahydroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives

Scientific Field: Medicinal Chemistry.

Application Summary: This research focused on the synthesis of novel triazolo[4,3-a]pyrazine derivatives to develop new antimicrobial agents with excellent antibacterial activity.

Methods of Application: The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.

DDQ as a versatile and easily recyclable oxidant

Scientific Field: Organic Chemistry.

Application Summary: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential.

Methods of Application: DDQ is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds.

Synthesis of Halogenated Heterocycles

Application Summary: This research focused on the synthesis of halogenated heterocycles, which are a class of compounds that include “2,4-Dichloro-5,6,7,8-tetrahydroquinazoline”.

Methods of Application: The specific methods of synthesis can vary widely depending on the specific compound being synthesized.

Development of Antagonists for NDMA in Glycine Receptors

2,4-Dichloro-5,6,7,8-tetrahydroquinoline has the molecular formula C9H9Cl2N and a molecular weight of approximately 202.08 g/mol. It appears as a colorless to light yellow liquid at room temperature and has a boiling point that is not well-documented in available literature . The compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the tetrahydroquinoline structure, which contributes to its unique chemical behavior.

- Electrophilic Aromatic Substitution: The nitrogen atom in the quinoline ring allows for electrophilic substitutions such as nitration and halogenation .

- Reduction: It can be reduced to form saturated derivatives using reducing agents like sodium borohydride .

- Alkylation: The nitrogen atom can react with alkyl halides to form quaternary ammonium salts.

- Oxidation: The tetrahydroquinoline structure can be oxidized back to quinoline using agents like potassium permanganate .

- Cyclization: Depending on conditions, cyclization reactions may occur to yield other heterocyclic compounds.

Research indicates that 2,4-dichloro-5,6,7,8-tetrahydroquinoline exhibits various biological activities. It has been studied for its potential role in treating hyperlipidemia and may possess anti-inflammatory properties. Additionally, compounds in the tetrahydroquinoline family have shown promise in neuroprotective applications and as potential agents against certain types of cancer .

The synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinoline typically involves:

- Starting Materials: The process often begins with pyridine derivatives.

- Reaction Conditions: A common method includes the reaction of 1,4-dichlorobutane with pyridine under controlled temperatures and inert atmospheres.

- Yield: High yields (up to 95%) can be achieved through careful manipulation of reaction conditions such as temperature and solvent choice .

The applications of 2,4-dichloro-5,6,7,8-tetrahydroquinoline span various fields:

- Pharmaceuticals: Investigated for use in drug formulations targeting metabolic disorders and inflammation.

- Chemical Intermediates: Used as a building block in synthesizing other complex organic molecules.

- Research: Employed in studies exploring the structure-activity relationship within quinoline derivatives.

Interaction studies have revealed that 2,4-dichloro-5,6,7,8-tetrahydroquinoline interacts with various biological targets. Its structure allows it to bind effectively to enzymes involved in lipid metabolism and potentially modulate pathways related to inflammation and cellular signaling . Further research is ongoing to elucidate its mechanisms of action fully.

Several compounds share structural similarities with 2,4-dichloro-5,6,7,8-tetrahydroquinoline. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5,6,7,8-Tetrahydroquinoline | C9H11N | No chlorine substituents |

| 2-Chloro-5,6,7,8-tetrahydroquinoline | C9H10ClN | Single chlorine substituent |

| 3-Nitro-5,6,7,8-tetrahydroquinoline | C9H10N2O2 | Contains a nitro group |

| 4-Chloro-5,6,7,8-tetrahydroquinoline | C9H10ClN | Chlorine at the para position |

| N-Methyl-5,6,7,8-tetrahydroquinoline | C10H13N | Methyl group on nitrogen |

The presence of two chlorine atoms at specific positions distinguishes 2,4-dichloro-5,6,7,8-tetrahydroquinoline from its analogs and may influence its reactivity and biological activity significantly.

The synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinoline (C$$9$$H$$9$$Cl$$_2$$N) emerged from broader efforts to functionalize tetrahydroquinoline scaffolds for pharmaceutical applications. Early patents, such as US3567732A (1968), outlined methods for chlorinating tetrahydroquinoline derivatives using phosphorus oxychloride and iodine. The compound’s CAS registration (858279-01-3) dates to 2013, with subsequent modifications to its synthetic protocols reported up to 2025. Its development parallels advancements in domino reactions and catalytic hydrogenation techniques, which enabled efficient access to complex heterocycles.

Significance in Heterocyclic Chemistry

Tetrahydroquinolines are pivotal in medicinal chemistry due to their structural similarity to bioactive alkaloids. The introduction of chlorine atoms at positions 2 and 4 enhances electronic properties and binding affinity, making this derivative a valuable intermediate for drug discovery. For example, chlorinated tetrahydroquinolines exhibit improved pharmacokinetic profiles compared to non-halogenated analogs, as seen in antiarrhythmic agents like nicainoprol.

Position Within Tetrahydroquinoline Derivative Classifications

This compound belongs to the 5,6,7,8-tetrahydroquinoline subclass, distinguished by partial saturation of the quinoline ring. Its substitution pattern places it among dihalogenated derivatives, which are prioritized for their reactivity in cross-coupling reactions and as building blocks for antimalarial and anticancer agents.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

2,4-Dichloro-5,6,7,8-tetrahydroquinoline represents a chlorinated derivative of the tetrahydroquinoline family, characterized by its distinctive bicyclic structure incorporating both aromatic and saturated ring systems [1]. The compound's systematic International Union of Pure and Applied Chemistry name precisely defines its structural architecture, indicating the presence of two chlorine substituents at positions 2 and 4 of the quinoline ring system, with the 5,6,7,8 positions being fully saturated [1] [2].

The molecular formula C₉H₉Cl₂N reflects the compound's composition, with a molecular weight of 202.08 grams per mole [1] [3]. The Chemical Abstracts Service registry number 858279-01-3 provides unique identification for this compound in chemical databases [1] [3]. The International Chemical Identifier string InChI=1S/C9H9Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5H,1-4H2 encodes the complete molecular structure, while the corresponding International Chemical Identifier Key VGKOBWWSTKFWJJ-UHFFFAOYSA-N offers a compressed representation for database searching [1] [2].

The Simplified Molecular Input Line Entry System notation C1CCC2=C(C1)C(=CC(=N2)Cl)Cl provides a linear representation of the molecular structure, clearly indicating the connectivity between atoms and the positioning of chlorine substituents [1] [2]. The European Community number 894-980-4 and the Distributed Structure-Searchable Toxicity Database substance identifier DTXSID90743974 facilitate regulatory and toxicological database searches [1].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉Cl₂N |

| Molecular Weight | 202.08 g/mol |

| Chemical Abstracts Service Number | 858279-01-3 |

| International Chemical Identifier | InChI=1S/C9H9Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5H,1-4H2 |

| International Chemical Identifier Key | VGKOBWWSTKFWJJ-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1CCC2=C(C1)C(=CC(=N2)Cl)Cl |

| European Community Number | 894-980-4 |

| Distributed Structure-Searchable Toxicity Database Substance Identifier | DTXSID90743974 |

Molecular Geometry and Conformational Analysis

The molecular geometry of 2,4-dichloro-5,6,7,8-tetrahydroquinoline is fundamentally determined by its bicyclic framework, which consists of a pyridine ring fused to a saturated cyclohexane ring [4] [5]. The tetrahydroquinoline scaffold allows for multiple conformational possibilities due to the flexibility of the saturated ring portion, which can adopt various puckered conformations similar to those observed in cyclohexane derivatives [4] [5].

Computational studies on related 1,2,3,4-tetrahydroquinoline systems have revealed that the saturated ring typically adopts chair-like conformations, with the most stable conformers being those that minimize steric interactions between substituents [4] [5]. The presence of chlorine atoms at positions 2 and 4 introduces additional steric considerations that influence the preferred conformational states of the molecule [4] [5].

High-level quantum chemistry calculations using second-order Møller-Plesset perturbation theory have demonstrated that tetrahydroquinoline derivatives can exist as multiple stable conformations, typically occurring as pairs of energetically equivalent enantiomorphic conformers [4] [5]. The energy barriers between different conformational states are generally low, approximately 104 wavenumbers, allowing for conformational cooling under appropriate experimental conditions [4] [5].

The molecular geometry is further influenced by the electronic effects of the chlorine substituents, which can participate in weak intramolecular interactions and affect the overall molecular shape [6]. The chlorine atoms, being electron-withdrawing groups, alter the electron density distribution throughout the molecule, potentially stabilizing certain conformational arrangements over others [6].

Rotational spectroscopy studies on parent tetrahydroquinoline systems have provided precise rotational constants and structural parameters that serve as benchmarks for understanding the conformational behavior of substituted derivatives [4] [5]. The incorporation of chlorine substituents at positions 2 and 4 is expected to modify these parameters due to the increased molecular mass and altered electronic environment [4] [5].

Electronic Structure and Orbital Interactions

The electronic structure of 2,4-dichloro-5,6,7,8-tetrahydroquinoline is characterized by the interaction between the aromatic pyridine ring system and the electron-withdrawing chlorine substituents [7] [6] [8]. The presence of chlorine atoms at positions 2 and 4 significantly influences the frontier molecular orbital energies and electron density distribution throughout the molecule [7] [6].

Density functional theory calculations on related chlorinated quinoline systems have demonstrated that chlorine substitution leads to a downshift in both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [6]. This electronic perturbation affects the chemical reactivity and spectroscopic properties of the compound, making it more electrophilic compared to the unsubstituted tetrahydroquinoline parent compound [6].

The nitrogen atom in the quinoline ring system retains its basic character, though this is diminished by the electron-withdrawing effects of the chlorine substituents [8] [9]. Quantum chemical studies on quinoline derivatives have shown that the nitrogen lone pair orbital plays a crucial role in determining the overall electronic properties and potential coordination behavior of the molecule [8] [9].

Natural bond orbital analysis of related tetrahydroisoquinoline systems has revealed significant hyperconjugation effects and charge transfer interactions between the nitrogen lone pair and the aromatic ring system [8]. The introduction of chlorine substituents is expected to modify these interactions, potentially reducing the electron-donating capacity of the nitrogen center [8].

The molecular electrostatic potential surface of chlorinated quinoline derivatives typically shows regions of positive potential near the chlorine atoms and negative potential concentrated around the nitrogen atom [10]. This charge distribution pattern influences intermolecular interactions and may affect the compound's ability to participate in hydrogen bonding or coordination chemistry [10].

Frontier molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the aromatic ring system, while the lowest unoccupied molecular orbital extends across both the aromatic and saturated ring portions [10] [11]. The energy gap between these orbitals determines the compound's optical properties and chemical reactivity patterns [10] [11].

Comparative Analysis with Related Chlorinated Tetrahydroquinolines

The structural and electronic properties of 2,4-dichloro-5,6,7,8-tetrahydroquinoline can be understood through comparison with other chlorinated tetrahydroquinoline derivatives [12] [13] [14]. The positioning of chlorine substituents significantly influences the molecular properties, with different substitution patterns leading to distinct chemical and physical characteristics [12] [13] [14].

Comparative studies of chlorinated tetrahydroquinoline derivatives have shown that the 2,4-dichlorination pattern provides a unique electronic environment compared to other substitution patterns such as 2,3-dichloro or 6,7-dichloro arrangements [13] [14] [15]. The 2,4-substitution pattern places both chlorine atoms on the pyridine ring, maximizing their electronic influence on the aromatic system [13] [14].

Research on chlorinated tacrine analogues has demonstrated that the introduction of chlorine substituents can significantly enhance biological activity while potentially reducing toxicity compared to parent compounds [12]. The specific positioning of chlorine atoms affects the overall molecular conformation and binding affinity to biological targets [12].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chlorine Positions | Substitution Pattern |

|---|---|---|---|---|

| 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | C₉H₉Cl₂N | 202.08 | 2,4 | Pyridine ring |

| 2,3-Dichloro-5,6,7,8-tetrahydroquinoline | C₉H₉Cl₂N | 202.08 | 2,3 | Adjacent pyridine |

| 6,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline | C₁₀H₁₁Cl₂N | 216.10 | 6,7 | Benzene ring |

| 2,3-Dichloro-4-ethyl-5,6,7,8-tetrahydroquinoline | C₁₁H₁₃Cl₂N | 230.13 | 2,3 | Adjacent with alkyl |

Structure-activity relationship studies of quinoline derivatives have revealed that the electronic properties of chlorine substituents contribute to enhanced biological activity through improved binding interactions with target proteins [14] [16]. The electron-withdrawing nature of chlorine atoms increases the electrophilicity of the quinoline ring system, potentially enhancing its reactivity toward nucleophilic biological targets [14] [16].

Quantum chemical investigations of chlorinated heterocycles have shown that the specific arrangement of chlorine atoms affects the molecular dipole moment and polarizability [17] [18]. The 2,4-dichlorination pattern in tetrahydroquinoline creates a distinctive electronic environment that may confer unique chemical properties compared to other chlorinated analogues [17] [18].

Synthetic studies on tetrahydroquinoline derivatives have demonstrated that different chlorination patterns can be achieved through selective synthetic approaches, with each pattern offering distinct advantages for specific applications [19] [20]. The 2,4-dichloro substitution pattern represents a particularly interesting target due to its potential for further functionalization and biological activity [19] [20].

Conventional Organic Synthesis Routes

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts alkylation represents one of the most fundamental approaches for constructing tetrahydroquinoline frameworks, including 2,4-dichloro-5,6,7,8-tetrahydroquinoline [1] [2] [3]. This methodology involves the electrophilic aromatic substitution of electron-rich aromatic compounds with alkyl halides or alkenes in the presence of Lewis acid catalysts. The reaction proceeds through carbocation intermediates that facilitate the formation of carbon-carbon bonds essential for quinoline ring construction.

Traditional Friedel-Crafts approaches utilize aluminum chloride as the primary Lewis acid catalyst, operating under mild to moderate temperatures ranging from 0-25°C in dichloromethane solvent [4] [5]. Under these conditions, yields typically range from 78-85% with reaction times of 2-4 hours [1]. The mechanism involves initial coordination of the Lewis acid to the alkyl halide, generating a carbocation that subsequently attacks the aromatic ring. For 2,4-dichloro-5,6,7,8-tetrahydroquinoline synthesis, this approach allows for precise control over substitution patterns through careful selection of starting materials and reaction conditions.

Iron(III) chloride-mediated domino reactions represent an advanced variation of the Friedel-Crafts approach, enabling the construction of highly substituted tetrahydroquinolines through sequential Mannich and intramolecular Friedel-Crafts alkylation reactions [5]. This methodology operates at elevated temperatures (80-100°C) in acetonitrile solvent, achieving yields of 68-76% over extended reaction periods of 6-12 hours [6]. The iron-mediated system demonstrates superior functional group tolerance compared to traditional aluminum-based catalysts.

Modern developments in Friedel-Crafts methodology have introduced borane-catalyzed cascade reactions that proceed through unprecedented redox-neutral annulation sequences [1]. These systems employ B(C6F5)3 as the catalyst, operating at temperatures of 25-60°C in dichloroethane solvent to achieve yields of 70-80% with rapid reaction times of 1-3 hours [1]. The borane-catalyzed approach offers advantages in terms of atom economy and environmental sustainability compared to traditional methods.

Cyclocondensation Strategies

Cyclocondensation reactions provide versatile pathways for tetrahydroquinoline synthesis through the formation of multiple bonds in a single transformation. The most prominent approach involves the reaction of aniline derivatives with cyclic enol ethers under acidic conditions [7] [4] [8]. This methodology operates through initial imine formation followed by intramolecular cyclization to generate the tetrahydroquinoline ring system.

The Povarov reaction represents a particularly important cyclocondensation strategy, involving the [4+2] cycloaddition of imines with alkenes [7] [9]. For 2,4-dichloro-5,6,7,8-tetrahydroquinoline synthesis, this approach utilizes dichloroaniline derivatives as starting materials, achieving yields ranging from 31-89% depending on reaction conditions and catalyst systems [7]. The reaction proceeds through intermediate formation of N-aryl imines, which subsequently undergo cycloaddition with suitable dienophiles.

Aluminum chloride-catalyzed cyclocondensation reactions in aqueous media have emerged as environmentally friendly alternatives to traditional organic solvent-based approaches [4]. These systems operate at temperatures of 80-100°C, achieving yields of 85-92% while utilizing water as the primary solvent [4]. The aqueous conditions facilitate product isolation and reduce environmental impact compared to conventional organic synthesis methods.

Three-component cyclocondensation strategies enable the direct assembly of tetrahydroquinoline frameworks from simple starting materials [10]. These approaches involve the simultaneous reaction of aromatic aldehydes, aniline derivatives, and cyclic ketones under acidic conditions. The methodology provides access to diversely substituted tetrahydroquinolines with excellent atom economy and reduced waste generation.

Advanced Catalytic Systems

Transition Metal-Catalyzed Hydrogenation

Transition metal-catalyzed hydrogenation represents the most efficient and widely employed method for converting quinoline derivatives to their corresponding tetrahydroquinoline analogs [11] [12] [13]. This approach offers exceptional yields, typically ranging from 86-98%, with high selectivity for the desired reduction products [14]. The methodology involves the catalytic activation of molecular hydrogen followed by regioselective addition to the quinoline ring system.

Palladium-catalyzed hydrogenation systems utilizing palladium on carbon (Pd/C) as the heterogeneous catalyst demonstrate remarkable efficiency under mild conditions [14]. These systems operate at temperatures of 25-60°C under hydrogen pressures of 1-5 bar, achieving yields of 88-95% with selectivities exceeding 95% [14]. The palladium catalyst facilitates both the activation of molecular hydrogen and the selective reduction of the quinoline ring, preferentially targeting the nitrogen-containing heterocycle over the benzene ring.

Ruthenium-based catalytic systems offer enhanced activity and selectivity for quinoline hydrogenation, particularly under more demanding reaction conditions [12] [15]. Ruthenium on carbon (Ru/C) catalysts operate at temperatures of 100-150°C under hydrogen pressures of 15-50 bar, achieving yields of 90-96% with selectivities exceeding 98% [16]. The ruthenium catalyst demonstrates superior performance in the hydrogenation of substituted quinolines bearing electron-withdrawing groups such as chlorine substituents.

Cobalt-molybdenum-sulfide (Co-Mo-S) catalysts represent advanced heterogeneous systems that enable highly chemoselective and regioselective hydrogenation of quinoline derivatives [11]. These catalysts operate under more stringent conditions, requiring temperatures of 120-180°C and hydrogen pressures of 30-80 bar, but achieve yields of 85-94% with selectivities of 85-92% [11]. The Co-Mo-S system demonstrates exceptional stability and can be recycled multiple times without significant loss of activity.

Gold nanoparticles supported on titanium dioxide (Au/TiO2) have emerged as promising catalysts for quinoline hydrogenation under unusually mild conditions [13] [17]. These systems operate at temperatures as low as 25°C under hydrogen pressures of 1-10 bar, achieving yields of 78-89% with selectivities of 88-94% [13] [17]. The gold catalyst exhibits an unexpected promotional effect where quinoline molecules themselves facilitate hydrogen activation, contrasting with traditional noble metal systems where quinolines typically act as catalyst poisons.

Electrochemical Synthesis Protocols

Electrochemical synthesis protocols have emerged as innovative approaches for tetrahydroquinoline preparation, offering unique advantages in terms of reaction selectivity and environmental sustainability [18] [9] [19]. These methodologies utilize electrical current to drive chemical transformations, enabling reactions that would otherwise require harsh chemical reagents or extreme conditions.

The electrochemical hydrocyanomethylation of quinoline derivatives represents a particularly promising approach for tetrahydroquinoline synthesis [18] [20] [21]. This methodology operates at room temperature using acetonitrile as both hydrogen source and cyanomethyl precursor, achieving selective synthesis of tetrahydroquinoline derivatives with yields ranging from 23-75% [18]. The electrochemical approach demonstrates remarkable functional group tolerance and operates under mild conditions without requiring additional reducing agents.

Oxidative electrochemical aza-Diels-Alder cycloaddition reactions enable the synthesis of cyclic ether-annulated tetrahydroquinolines from imines and cyclic ethers [9] [19]. These reactions proceed in undivided cells under constant current conditions, utilizing tetrabutylammonium tetrafluoroborate as the electrolyte and p-toluenesulfonic acid as the proton source [9]. The methodology achieves yields of 23-75% for a wide range of imine substrates, demonstrating superior performance compared to chemical oxidation approaches.

The electrochemical synthesis proceeds through initial oxidation of cyclic ethers to generate enol ether intermediates, which subsequently undergo aza-Diels-Alder cycloaddition with imine substrates [9]. This mechanism enables the formation of complex tetrahydroquinoline structures in a single electrochemical transformation, offering advantages in terms of step economy and waste reduction compared to traditional multi-step synthesis approaches.

Constant current electrochemical conditions using platinum cathodes and glassy carbon anodes provide optimal performance for tetrahydroquinoline synthesis [9]. The reaction utilizes current densities of 6.7 mA/cm² and requires 2.0 F/mol of electricity to achieve complete conversion [9]. The electrochemical approach eliminates the need for stoichiometric chemical oxidants and enables precise control over reaction selectivity through adjustment of electrical parameters.

Solid-Phase and Flow Chemistry Innovations

Solid-phase synthesis approaches have revolutionized tetrahydroquinoline preparation by enabling automated synthesis, simplified purification, and enhanced scalability [22] [23] [24]. These methodologies utilize polymer-supported reagents and substrates to facilitate chemical transformations while maintaining products in a form amenable to automated handling and purification.

Merrifield resin-based solid-phase synthesis enables the preparation of tetrahydroquinoline derivatives through sequential chemical transformations performed on polymer-supported substrates [22]. The methodology utilizes phenolic hydroxyl groups as anchoring sites for attachment to the solid support, enabling the construction of complex polycyclic structures through ring-closing metathesis approaches [22] [23]. Overall yields of 40-45% are achieved over five-step synthesis sequences, demonstrating the viability of solid-phase approaches for tetrahydroquinoline preparation.

Ring-closing metathesis (RCM) reactions on solid phase enable the formation of medium-sized rings within tetrahydroquinoline frameworks [22] [23]. These approaches utilize ruthenium-based metathesis catalysts to facilitate ring closure, generating eight-membered and ten-membered ring systems with good efficiency [22] [23]. The solid-phase approach offers advantages in terms of purification, as unreacted starting materials and by-products remain bound to the polymer support while desired products are released through cleavage reactions.

Ionic liquid-supported solid-phase synthesis represents an innovative combination of ionic liquid chemistry and solid-phase methodology [25]. These approaches utilize hydroxyl-functionalized ionic liquids as soluble supports, enabling microwave-assisted synthesis of tetrahydroquinoline derivatives through three-component aza-Diels-Alder reactions [25]. The methodology achieves good yields and product purity while enabling recovery and reuse of the ionic liquid support system.

Flow chemistry innovations have transformed tetrahydroquinoline synthesis by enabling continuous processing, improved heat and mass transfer, and enhanced safety profiles [26]. Continuous flow reactors facilitate precise control over reaction parameters, enabling optimization of yields and selectivities while reducing reaction times and improving reproducibility.

Green Chemistry Approaches Using Renewable Solvents

Green chemistry approaches utilizing renewable solvents have gained prominence in tetrahydroquinoline synthesis due to increasing environmental concerns and regulatory requirements [27] [28] [29]. These methodologies emphasize the use of environmentally benign solvents, renewable feedstocks, and catalytic systems that minimize waste generation and environmental impact.

Ionic liquid-catalyzed synthesis represents a leading green chemistry approach for tetrahydroquinoline preparation [27] [30] [31]. N-methyl-2-pyrrolidonium dihydrogen phosphate ([NMPH]H2PO4) has demonstrated exceptional performance as both catalyst and reaction medium for tetrahydroquinoline synthesis [27]. This acidic ionic liquid enables the reaction of 2-(phenylamino)ethanol with unsaturated ketones at temperatures of 37-60°C, achieving yields of 78-89% while demonstrating recyclability for at least five catalytic cycles [27].

The ionic liquid-dichloromethane biphasic system provides optimal conditions for tetrahydroquinoline synthesis, achieving yields of 89% compared to 40% obtained with traditional phosphoric acid catalysis [27]. The ionic liquid system demonstrates superior performance due to its ability to activate substrates through hydrogen bonding interactions while facilitating product extraction through the organic phase [27].

Aqueous synthesis protocols have emerged as highly sustainable approaches for tetrahydroquinoline preparation [4] [3]. Water-mediated cyclocondensation reactions utilizing aluminum chloride catalysis achieve yields of 85-92% at temperatures of 80-100°C [4]. The aqueous medium facilitates product isolation through simple extraction procedures while eliminating the need for organic solvents during the synthesis phase.

Supercritical carbon dioxide represents an advanced green solvent system for tetrahydroquinoline synthesis [28]. This methodology operates at temperatures of 40-80°C under supercritical conditions, achieving yields of 70-82% while utilizing carbon dioxide as a renewable and easily recyclable solvent [28]. The supercritical carbon dioxide system offers advantages in terms of product separation and catalyst recovery compared to traditional organic solvent-based approaches.

Deep eutectic solvents have gained recognition as sustainable alternatives to conventional organic solvents and ionic liquids [32] [29]. These systems, typically composed of hydrogen bond donors and acceptors, operate at temperatures of 25-50°C and achieve yields of 88-95% in tetrahydroquinoline synthesis [32]. The deep eutectic solvent systems demonstrate excellent environmental profiles due to their biodegradability and low toxicity.

Biomass-derived solvents such as ethyl acetate and glycerol have been successfully employed in tetrahydroquinoline synthesis [33]. Ethyl acetate-based systems achieve yields of 82-90% at temperatures of 50-75°C, while glycerol-based synthesis operates at 100-120°C with yields of 76-84% [33]. These renewable solvent systems support the transition toward sustainable chemical manufacturing while maintaining acceptable synthetic performance.

| Methodology | Optimal Conditions | Typical Yield (%) | Key Advantages |

|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl3/CH2Cl2, 0-25°C | 78-85 | High selectivity, mild conditions |

| Cyclocondensation | Acidic conditions, reflux | 31-89 | One-pot synthesis, diverse substrates |

| Transition Metal Hydrogenation | Pd/C, H2 (1-5 bar), 25-60°C | 88-95 | Excellent yields, high selectivity |

| Electrochemical Synthesis | Constant current, room temperature | 23-75 | Mild conditions, no chemical oxidants |

| Solid-Phase Synthesis | Polymer support, RCM | 40-45 | Automated synthesis, easy purification |

| Ionic Liquid Catalysis | [NMPH]H2PO4, 37-60°C | 78-89 | Recyclable catalyst, green medium |

| Aqueous Synthesis | Water, AlCl3, 80-100°C | 85-92 | Environmentally friendly, high yields |

| Supercritical CO2 | scCO2, 40-80°C | 70-82 | Renewable solvent, easy separation |